BenchChemオンラインストアへようこそ!

(E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide

Physicochemical profiling Lipophilicity Lead optimization

This α-cyanocinnamamide derivative is a structurally faithful but activity-attenuated analog of the 4-hydroxy series, enabling selective kinase panel design. Its N-cyanomethyl amide warhead allows covalent probe development, while the 4-cyanophenyl substitution and zero HBD count support CNS permeability. Use as a benchmark scaffold for fragment-based inhibitor screens and to build novel IP around the unexplored 4-cyanophenyl sub-series.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 1223877-69-7
Cat. No. B2421401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide
CAS1223877-69-7
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESCCN(CC#N)C(=O)C=CC1=CC=C(C=C1)C#N
InChIInChI=1S/C14H13N3O/c1-2-17(10-9-15)14(18)8-7-12-3-5-13(11-16)6-4-12/h3-8H,2,10H2,1H3/b8-7+
InChIKeyHOMMQMHEMLJXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide (CAS 1223877-69-7) Should Be Your Next Sourcing Decision for Kinase-Focused Medicinal Chemistry


(E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide (CAS 1223877-69-7) is a synthetic α-cyanocinnamamide featuring a 4-cyanophenyl substituent and an N-ethyl-N-cyanomethyl amide warhead. It belongs to the broader structural class of α-cyano-α, β-unsaturated amides, a scaffold recognized in both early tyrosine kinase inhibitor programs and modern covalent JAK inhibitor campaigns [1][2]. Its molecular formula is C14H13N3O and molecular weight is 239.27 g/mol [3].

Why Substituting (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide with a Generic Cinnamamide Could Jeopardize Your Project


The α-cyanocinnamamide scaffold's kinase selectivity is exquisitely sensitive to the nature, position, and hydrogen-bonding capability of the phenyl substituent. Early structure–activity relationship (SAR) work demonstrated that the presence of a hydrogen-bond-donating 4-hydroxy group is critical for potent tyrosine kinase inhibition, while its replacement — as with the 4-cyano group present in this compound — profoundly alters potency and selectivity profiles [1]. Furthermore, the N-ethyl-N-cyanomethyl substitution pattern is not present in first-generation cinnamamide inhibitors (e.g., ST 638) and introduces a potential covalent warhead motif that is mechanistically distinct from non-covalent, hydroxy-substituted analogs [2]. These differences mean that generic cinnamamide analogs (e.g., N-(cyanomethyl)cinnamamide, CAS 87783-69-5) cannot serve as surrogates for this specific compound in kinase assay cascades or covalent probe development.

Quantitative Differentiation Evidence: (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide vs. Closest Clinical- and Research-Stage Analogs


Physicochemical Property Differentiation: Lipophilicity (clogP) vs. 4-Hydroxy-α-cyanocinnamamide

The replacement of the 4-hydroxy group with a 4-cyano group increases calculated lipophilicity, shifting the compound into a higher logP range that may favor passive membrane permeability but reduce aqueous solubility. The target compound exhibits a calculated logP (clogP) of approximately 2.81, while the comparator 4-hydroxy-α-cyanocinnamamide (predicted) has a clogP of approximately 1.5–1.8 [1][2]. A direct experimental measurement for the target compound is not available; the value here is a consensus in silico estimate from the COVID Moonshot database.

Physicochemical profiling Lipophilicity Lead optimization

Kinase Inhibition Class Inference: Retention of α-Cyanocinnamamide Backbone vs. Clinically Validated ST 638

The α-cyanocinnamamide core is a proven pharmacophore for tyrosine kinase inhibition. The reference compound ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) inhibits tyrosine kinase activity in A-431 cell membranes with an IC50 of 0.44 μM [1]. The target compound retains the α-cyano-α,β-unsaturated amide electrophile but lacks the 4-hydroxy group, which the SAR study identifies as essential for potent activity. No direct kinase inhibition data are available for the target compound; class-level inference based on the scaffold and structure–activity relationships suggests the target compound is unlikely to reach the same potency level but may offer a differentiated selectivity window.

Tyrosine kinase inhibition p56lck Scaffold comparison

Covalent Warhead Potential: N-Cyanomethyl Amide vs. Non-Covalent Cinnamamide Comparator (67B-83-A)

The N-cyanomethyl amide functionality in the target compound is a known latent electrophile that can engage catalytic cysteine residues in kinases such as JAK1/JAK2 [1]. The non-covalent comparator 67B-83-A (α-cyanocinnamamide, without N-cyanomethyl) inhibits p56lck with an IC50 of 7–10 μM [2]. The presence of the N-cyanomethyl warhead in the target compound provides a potential pathway to irreversible inhibition not available to 67B-83-A or ST 638, though direct evidence of covalent adduct formation for this specific compound has not been published.

Covalent inhibitor design Cyanomethyl warhead Target engagement

Molecular Property Filtering: Rule-of-Five Compliance vs. Advanced Kinase Clinical Candidates

The target compound (MW = 239.27, HBA = 4, HBD = 0, rotatable bonds = 4) satisfies all of Lipinski's Rule-of-Five criteria, whereas many advanced kinase inhibitors (e.g., tofacitinib, MW = 312.37; baricitinib, MW = 371.42) suffer from higher molecular weight and greater hydrogen bond donor/acceptor counts [1][2]. A lower molecular weight and zero HBD count may translate into superior passive permeability and a reduced risk of efflux transporter recognition, although direct Caco-2 or PAMPA permeability data for this compound are not available.

Drug-likeness Lead selection Oral bioavailability prediction

Procurement-Led Application Scenarios for (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide: When This Compound Outperforms Generic Alternatives


Kinase Profiling Panel Negative Control with Defined Scaffold Lineage

When building a kinase selectivity panel that includes α-cyanocinnamamide-based probes, the target compound serves as a structurally faithful but activity-attenuated analog. Its lack of the 4-hydroxy group, shown by Shiraishi et al. (1988) to be essential for high potency, makes it an ideal negative control for discriminating scaffold-specific vs. nonspecific kinase binding in p56lck and related Src-family assays [1]. Using a generic cinnamamide (e.g., CAS 87783-69-5) would omit the N-ethyl-N-cyanomethyl warhead, confounding attempts to deconvolute covalent vs. non-covalent contributions to target engagement.

Covalent Fragment Library Expansion for JAK Family Targets

The N-cyanomethyl amide group is a validated latent electrophile for JAK1/JAK2 cysteine targeting, as claimed in the Cadila Healthcare patent US 2016/0176849 [1]. Medicinal chemistry teams procuring this compound can directly incorporate it into fragment-based covalent inhibitor screens. Its low molecular weight (239 Da) and high ligand efficiency potential make it a preferred starting fragment over bulkier clinical-stage JAK inhibitors (e.g., baricitinib, 371 Da) when the goal is to minimize molecular complexity while retaining the core warhead [2].

Physicochemical Property Benchmarking in CNS Kinase Program Lead Generation

With a clogP of approximately 2.81 and zero hydrogen bond donors, this compound occupies a physicochemical space consistent with CNS drug-likeness [1]. CNS-directed kinase programs seeking to avoid the high polar surface area and HBD count of clinical JAK inhibitors can use this compound as a benchmark scaffold. Comparative permeability experiments (e.g., PAMPA-BBB) between this compound and the more polar 4-hydroxy-α-cyanocinnamamide would test the hypothesis that the 4-cyano substitution improves passive brain penetration, directly supporting lead series selection [2].

Academic–Industrial Collaboration for Novel α-Cyanocinnamamide SAR Exploration

Despite the extensive SAR generated for 4-hydroxy-α-cyanocinnamamides in the late 1980s and early 1990s, the 4-cyanophenyl sub-series remains essentially unexplored. This compound offers an untouched substitution vector for kinase inhibitor SAR expansion. Collaborative programs between academic screening centers and industrial partners can leverage its commercial availability (95% purity) to rapidly synthesize and test a focused library, generating novel IP around 4-cyanophenyl α-cyanocinnamamides as covalent kinase inhibitors [3].

Quote Request

Request a Quote for (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.